Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate is a chemical compound with the molecular formula and a molecular weight of 233.19 g/mol. It is classified as an ester, specifically a methyl ester of 4-(1-amino-2,2,2-trifluoroethyl)benzoic acid. The compound is notable for its trifluoromethyl group, which significantly influences its chemical behavior and potential applications in pharmaceuticals and materials science.
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate is classified under the following categories:
The synthesis of methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate typically involves the esterification of 4-(1-amino-2,2,2-trifluoroethyl)benzoic acid with methanol or ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction can be represented as follows:
The reaction conditions typically require heating under reflux to ensure complete conversion of the carboxylic acid to the ester. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product in high purity .
The molecular structure of methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate features a benzoate moiety with an amino group and a trifluoromethyl group attached to the benzene ring. The structural representation can be described by its InChI key and SMILES notation:
The compound's physical properties include:
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate can undergo several chemical reactions typical of esters:
These reactions are significant for applications in organic synthesis where functional groups need to be modified or transformed. The presence of the trifluoromethyl group often enhances reactivity compared to similar compounds without this feature .
The mechanism of action for methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate involves its interaction with biological targets or other chemical species. The amino group can participate in hydrogen bonding or nucleophilic attacks in biochemical pathways.
While specific mechanisms related to pharmacological effects are not fully elucidated for this compound alone, related trifluoromethyl-containing compounds have been shown to exhibit significant biological activity due to their ability to modulate receptor interactions and enzyme activities .
The trifluoromethyl group contributes to unique properties such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs .
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate has several applications:
The Arndt-Eistert reaction serves as a pivotal method for synthesizing β-amino acid derivatives essential for constructing the target compound's backbone. This homologation approach enables the conversion of carboxylic acids into extended-chain amino acids through diazoketone intermediates. Specifically, para-substituted benzoic acid precursors undergo reaction with thionyl chloride to form acyl chlorides, which subsequently react with diazomethane to generate diazoketones [7]. Under silver-catalyzed conditions (e.g., silver oxide in methanol/water), these intermediates undergo Wolff rearrangement to yield homologous acids with chain elongation. For Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate, this methodology facilitates the introduction of the -CH(NH₂)CF₃ moiety at the para-position of the benzoate ring system. Critical parameters include strict temperature control (-10°C to 0°C) during diazoketone formation and inert atmosphere maintenance to prevent side reactions. The resulting β-amino acids are esterified using thionyl chloride-methanol systems to achieve the methyl ester functionality [7].
Table 1: Key Intermediates in Arndt-Eistert Homologation
Intermediate | Chemical Transformation | Reaction Conditions |
---|---|---|
4-(Chlorocarbonyl)benzoic acid | Acylation | SOCl₂, reflux, 3h |
Diazoketone derivative | Diazomethane addition | 0°C, Et₂O, 12h |
β-Amino acid | Wolff rearrangement | Ag₂O, H₂O/MeOH, 60°C |
Target methyl ester | Esterification | SOCl₂/MeOH, RT, 6h |
Catalytic hydrogenation represents the most industrially viable route for converting nitro precursors to the target amine functionality. Methyl 4-(1-nitro-2,2,2-trifluoroethyl)benzoate undergoes chemoselective reduction under H₂ atmosphere (3-5 bar) using heterogeneous palladium catalysts (5-10% Pd/C) in polar protic solvents like methanol or ethanol [2] [6]. Critical process parameters include:
Zirconium-modified catalysts significantly improve functional group tolerance and reaction rates. As demonstrated in comparative studies, Pd/ZrO₂ achieves 98% conversion within 3 hours at 30°C due to enhanced metal dispersion and Lewis acid-assisted nitro group activation [8]. Post-reduction workup involves catalyst filtration through celite, solvent evaporation, and precipitation of the hydrochloride salt from ethereal HCl to yield Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride as a crystalline solid (mp 210-212°C) [3] [6].
Table 2: Hydrogenation Catalyst Performance Comparison
Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
5% Pd/C | 3 | 25 | 88 | 92 |
10% Pd/C | 3 | 50 | 95 | 89 |
Pd/ZrO₂ | 4 | 30 | 98 | 97 |
PtO₂ | 5 | 40 | 78 | 85 |
Chiral resolution and asymmetric synthesis enable access to enantiomerically pure (1S)-configured target compound. Two predominant strategies exist:
Notably, Zr/Ti solid acid catalysts (Zr:Ti = 1.2:1 atomic ratio) demonstrate chiral-directing effects during esterification when modified with cinchona alkaloids. At -20°C in toluene, these systems achieve 86% ee by preferential transition-state stabilization of one enantiomer [8]. The stereochemical outcome is verified by chiral HPLC (Chiralpak AD-H column, heptane/iPrOH/TFA 90:10:0.1, 1 mL/min) with retention times of 8.9 min ((1R)-enantiomer) and 12.4 min ((1S)-enantiomer).
Table 3: Stereoselectivity Outcomes in Synthetic Approaches
Method | Chiral Source | Reaction Conditions | ee (%) | Configuration |
---|---|---|---|---|
Asymmetric Hydrogenation | [Rh((R,R)-Me-DuPhos)] | 50 psi H₂, MeOH, 25°C | 95 | (1S) |
Enzymatic Resolution | CAL-B lipase | Vinyl acetate, MTBE, 37°C | 99 | (1S) |
Zr/Ti Catalysis | Cinchonidine | Toluene, -20°C, 48h | 86 | (1S) |
Solid-phase peptide synthesis (SPPS) methodologies enable efficient incorporation of the target compound into complex architectures. The amino group is protected as Fmoc-derivatives using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane with N-methylmorpholine as base (0-5°C, 2h) [7]. Subsequent immobilization occurs via:
Liberation from resin employs TFA cocktails (TFA/H₂O/TIS 95:2.5:2.5) for 2 hours, simultaneously removing Fmoc protection. The trifluoroethyl group remains stable under these acidic conditions, confirming its orthogonal protection capability. Monitoring by LC-MS shows >95% purity for resin-cleaved products when using low-loading resins (0.4-0.6 mmol/g) [7]. This approach facilitates rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.
The Wolff rearrangement constitutes the critical C-C bond-forming step in diazoketone-based syntheses. Silver(I) catalysts (Ag₂O, AgOTf) in aqueous methanol (20-50°C) mediate carbene formation and 1,2-shift to generate homologous acids [7]. Key mechanistic aspects include:
Diazoketones derived from methyl 4-(bromomethyl)benzoate are generated using diazomethane in ether at 0°C. After rearrangement, the resulting β-keto acid undergoes decarboxylative amination with trifluoroacetamide to introduce the -CH(NH₂)CF₃ group. This sequence achieves 65-70% overall yield from the bromomethyl precursor [7]. The reaction exhibits excellent functional group tolerance for electron-neutral and electron-deficient aryl systems, though sterically hindered ortho-substituted derivatives require elevated temperatures (60°C).
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0